Galidesivir
Overview
Description
Galidesivir, also known as BCX4430 or immucillin-A, is an antiviral drug that functions as an adenosine analog. It was developed by BioCryst Pharmaceuticals with funding from the National Institute of Allergy and Infectious Diseases. Initially intended as a treatment for hepatitis C, it has since been explored for its potential to treat a variety of viral infections, including Ebola virus disease, Marburg virus disease, Zika virus, and more recently, coronavirus disease 2019 (COVID-19) .
Mechanism of Action
Target of Action
Galidesivir primarily targets the RNA-directed RNA polymerase (RdRp) of various RNA viruses . RdRp is crucial in viral replication and transcription, catalyzing viral RNA synthesis . It is a promising therapeutic target for developing antiviral drugs .
Mode of Action
This compound, an adenosine analogue, works by binding to the viral RNA polymerase where the natural nucleotide would bind . This binding leads to a structural change in the viral enzyme due to altered electrostatic interactions . The disruption of viral RNA polymerase activity results in the premature termination of the elongating RNA strand .
Biochemical Pathways
This compound affects the biochemical pathway of viral RNA synthesis. By binding to the viral RNA polymerase, it disrupts the normal function of this enzyme, leading to the premature termination of the RNA strand . This disruption inhibits the replication of the virus, thereby limiting its spread within the host.
Result of Action
The molecular and cellular effects of this compound’s action involve the disruption of viral RNA synthesis, which inhibits the replication of the virus . This results in a decrease in viral load and potentially helps to alleviate the symptoms of the viral infection .
Biochemical Analysis
Biochemical Properties
Galidesivir works by binding to viral RNA polymerase where the natural nucleotide would bind . This leads to a structural change in the viral enzyme due to altered electrostatic interactions . The disruption of viral RNA polymerase activity results in premature termination of the elongating RNA strand .
Cellular Effects
This compound has broad-spectrum antiviral effectiveness against a range of RNA virus families, including bunyaviruses, arenaviruses, paramyxoviruses, coronaviruses, flaviviruses, and phleboviruses . It has been demonstrated to protect against both Ebola and Marburg viruses in both rodents and monkeys, even when administered up to 48 hours after infection .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to viral RNA polymerase where the natural nucleotide would bind . This leads to a structural change in the viral enzyme due to altered electrostatic interactions . The disruption of viral RNA polymerase activity results in premature termination of the elongating RNA strand .
Temporal Effects in Laboratory Settings
It has been shown to have broad-spectrum antiviral effectiveness against a range of RNA virus families .
Dosage Effects in Animal Models
In animal models, this compound has been demonstrated to protect against both Ebola and Marburg viruses, even when administered up to 48 hours after infection . The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
It is known that this compound works by binding to viral RNA polymerase where the natural nucleotide would bind .
Transport and Distribution
It is known that this compound works by binding to viral RNA polymerase where the natural nucleotide would bind .
Subcellular Localization
It is known that this compound works by binding to viral RNA polymerase where the natural nucleotide would bind .
Preparation Methods
Synthetic Routes and Reaction Conditions
Galidesivir can be synthesized through a series of chemical reactions involving the formation of its pyrrolidine and pyrimidine rings. The synthetic route typically involves the following steps:
Formation of the Pyrrolidine Ring: This involves the cyclization of a suitable precursor to form the pyrrolidine ring.
Formation of the Pyrimidine Ring: This involves the cyclization of another precursor to form the pyrimidine ring.
Coupling of the Rings: The pyrrolidine and pyrimidine rings are then coupled together through a series of condensation reactions.
Functional Group Modifications: Various functional groups are introduced or modified to achieve the final structure of this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route described above. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, the use of continuous flow reactors and other advanced manufacturing technologies can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Galidesivir undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as ammonium metavanadate, chromium trioxide, and potassium iodate in an acid medium
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at various positions on the pyrrolidine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Ammonium metavanadate, chromium trioxide, potassium iodate in an acid medium.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Various nucleophiles and electrophiles under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized derivatives of this compound, while reduction reactions yield reduced derivatives .
Scientific Research Applications
Galidesivir has been extensively studied for its broad-spectrum antiviral activity. Some of its key applications include:
Chemistry: Used as a model compound for studying nucleoside analogs and their interactions with viral enzymes.
Biology: Investigated for its ability to inhibit viral replication in various RNA viruses, including Ebola, Marburg, Zika, and coronaviruses
Medicine: Explored as a potential therapeutic agent for treating viral infections, including COVID-19.
Industry: Utilized in the development of antiviral drugs and as a reference compound in pharmaceutical research
Comparison with Similar Compounds
Galidesivir is unique among antiviral drugs due to its broad-spectrum activity against a wide range of RNA viruses. Similar compounds include:
Remdesivir: Another adenosine analog with broad-spectrum antiviral activity, particularly against coronaviruses.
Favipiravir: A nucleoside analog that inhibits viral RNA polymerase and is used to treat influenza and other viral infections.
Compared to these compounds, this compound has shown efficacy against a broader range of viruses and has demonstrated protective effects in animal models of Ebola, Marburg, and Zika virus infections .
Properties
IUPAC Name |
(2S,3S,4R,5R)-2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O3/c12-11-8-6(14-3-15-11)4(1-13-8)7-10(19)9(18)5(2-17)16-7/h1,3,5,7,9-10,13,16-19H,2H2,(H2,12,14,15)/t5-,7+,9-,10+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFDITJFBUXZQN-KUBHLMPHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C(=NC=N2)N)C3C(C(C(N3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C2=C(N1)C(=NC=N2)N)[C@H]3[C@@H]([C@@H]([C@H](N3)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Galidesivir works by binding to viral RNA polymerase where the natural nucleotide would bind, leading to the structural change in the viral enzyme due to altered electrostatic interactions. Disruption of viral RNA polymerase activity results in premature termination of the elongating RNA strand. | |
Record name | Galidesivir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11676 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
249503-25-1 | |
Record name | Immucillin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0249503251 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Galidesivir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11676 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | GALIDESIVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OLF97F86A7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Galidesivir?
A1: this compound is an adenosine nucleoside analog that exerts its antiviral activity by inhibiting viral RNA-dependent RNA polymerase (RdRp). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does this compound interact with viral RdRp?
A2: this compound is first phosphorylated by host kinases into its active triphosphate form. This form competes with adenosine triphosphate (ATP) for incorporation into the viral RNA chain by RdRp. [, , , , ]
Q3: What happens after this compound triphosphate is incorporated into the viral RNA?
A3: While early hypotheses proposed that this compound triphosphate incorporation led to immediate chain termination, recent studies indicate a more complex mechanism. Dengue-2 virus polymerase, for example, stalls while attempting to add a this compound nucleotide, often accumulating truncated RNA products. While this compound can be incorporated at isolated sites, consecutive incorporation is strongly disfavored, suggesting a template-sequence-dependent effect on its inhibitory action. [, ]
Q4: Does the E460D substitution in tick-borne encephalitis virus (TBEV) RdRp affect this compound's efficacy?
A4: Yes, the E460D substitution in TBEV RdRp confers resistance to this compound. Interestingly, this mutation also significantly attenuates the virus in mice, highlighting a potential link between RdRp and viral neurovirulence. [, ]
Q5: What is the molecular formula and weight of this compound?
A5: Unfortunately, the provided research papers do not explicitly state the molecular formula or weight of this compound.
Q6: What viruses has this compound demonstrated efficacy against in vitro?
A6: this compound exhibits a broad spectrum of in vitro antiviral activity against various RNA viruses. This includes filoviruses (Ebola and Marburg), flaviviruses (yellow fever, Zika, dengue, and tick-borne encephalitis), coronaviruses (SARS-CoV-2), and members of the Bunyavirales order. [, , , , , , , , , , , , ]
Q7: Has this compound shown efficacy in animal models of viral infections?
A7: Yes, this compound has shown promise in various animal models. For instance, it protected rhesus macaques from Zika virus infection, [, ] improved survival rates in rhesus monkeys challenged with Ebola virus, [] reduced lung pathology in hamsters infected with SARS-CoV-2, [] and completely protected mice from a lethal challenge with the this compound-resistant TBEV mutant. [, ]
Q8: Are there any ongoing clinical trials involving this compound?
A8: Yes, this compound has undergone Phase 1 clinical trials to assess safety and pharmacokinetics in healthy subjects. The compound was found to be safe and well-tolerated, supporting further clinical development for Ebola, yellow fever, and potentially other viral infections. [, ]
Q9: What is the known resistance mechanism for this compound in TBEV?
A9: The primary resistance mechanism identified for this compound in TBEV is the E460D substitution in the viral RdRp. [, ]
Q10: Does this compound show cross-resistance with other antiviral nucleoside analogs?
A10: this compound-resistant TBEV did not exhibit cross-resistance to other structurally distinct antiviral nucleoside analogs like 7-deaza-2′-C-methyladenosine, 2′-C-methyladenosine, and 4′-azido-aracytidine, suggesting a specific resistance mechanism for this compound. [, ]
Q11: How has computational chemistry been used in this compound research?
A11: Computational techniques like molecular docking have been employed to investigate the binding interactions of this compound with target proteins, such as SARS-CoV-2 RdRp and Ebola virus proteins. [, , , ] These studies provide insights into binding affinity, potential binding sites, and key interacting residues, guiding further drug design and optimization efforts.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.